molecular formula C18H20N2O3 B2915189 N-(4-(dimethylamino)phenethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 953244-32-1

N-(4-(dimethylamino)phenethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2915189
CAS No.: 953244-32-1
M. Wt: 312.369
InChI Key: LSTDBMYMDIGVMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-(dimethylamino)phenethyl)benzo[d][1,3]dioxole-5-carboxamide” is a benzodioxole derivative . Benzodioxole derivatives are known to possess a broad spectrum of activities, including potential anti-tumor and antiparasitic activity . This compound has been synthesized and evaluated for its cytotoxic activity against various cancer cell lines .


Synthesis Analysis

The synthesis of benzodioxole derivatives involves conventional spectroscopic methods . The aromatic protons in benzo[d][1,3]dioxole and phenyl groups of the as-prepared molecules exhibited different signals .


Molecular Structure Analysis

The molecular structure of “this compound” was characterized via HRMS, 1H-, 13CAPT-NMR, and MicroED .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been analyzed using pyrolysis coupled to a mass spectrometer . All the compounds presented characteristic fragments with the respective masses .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” were analyzed using various techniques. For instance, the IR (FTIR/FTNIR-ATR) analysis demonstrates an amide carbonyl (C=O) at 1666.79 cm−1 .

Scientific Research Applications

Synthesis and Biological Evaluation

A study conducted by Butler et al. (2013) explored the synthesis of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives, which are structurally related to N-(4-(dimethylamino)phenethyl)benzo[d][1,3]dioxole-5-carboxamide. These compounds were evaluated for their potential as anticancer agents, particularly against the estrogen-positive MCF-7 breast cancer cell line. The study highlighted the cytotoxic effects of specific compounds, indicating their relevance in cancer research and treatment.

Kinetics and Thermodynamics of Oxidation

Research by Asghar et al. (2014) delved into the oxidation of compounds including N,N-dimethylamino benzaldehyde, which is chemically related to the compound . The study provided insights into the kinetics and thermodynamics of these reactions, contributing valuable information to the field of organic chemistry and materials science.

Synthesis for Medical Applications

A paper by Kuo et al. (2001) described an improved synthesis method for a compound structurally similar to this compound, highlighting its potential in medical applications, specifically for the treatment of benign prostatic hyperplasia. This illustrates the compound's relevance in pharmaceutical development.

Antimicrobial and Antifungal Activity

Ghorab et al. (2017) synthesized derivatives of a similar compound and evaluated their antimicrobial and antifungal activities. The study demonstrated interesting activities against various bacteria and fungi, suggesting potential applications in antimicrobial drug development.

Targeting Urokinase Receptor in Cancer Treatment

Wang et al. (2011) conducted virtual screening targeting the urokinase receptor, crucial in cancer metastasis. Their research involved compounds structurally related to this compound, indicating its potential in developing treatments for breast cancer metastasis.

Anti-Tubercular Activity

Research by Nimbalkar et al. (2018) on derivatives of a similar compound demonstrated significant anti-tubercular activity, suggesting its potential use in developing new treatments for tuberculosis.

Safety and Hazards

The safety of this compound has been evaluated in vitro. It displayed potent α-amylase inhibition while exhibiting a negligible effect on the Hek293t normal cell line, suggesting its safety .

Future Directions

The compelling in vitro anticancer efficacy of this compound and its safety for normal cells underscore the need for further in vivo assessment of this promising compound . The development and discovery of novel anticancer medications remain extremely important due to various factors .

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-20(2)15-6-3-13(4-7-15)9-10-19-18(21)14-5-8-16-17(11-14)23-12-22-16/h3-8,11H,9-10,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTDBMYMDIGVMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.